molecular formula C12H15N3O2S B7568250 3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid

3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid

Cat. No. B7568250
M. Wt: 265.33 g/mol
InChI Key: VYYGCEXHSAZKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid, also known as ETAPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule belongs to the class of thieno[2,3-d]pyrimidine derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid involves its binding to the α7 nicotinic acetylcholine receptor, which leads to an increase in the receptor's sensitivity to acetylcholine. This results in enhanced cholinergic neurotransmission, which is thought to underlie the cognitive-enhancing effects of 3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid.
Biochemical and Physiological Effects:
3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid has been found to enhance cognitive function in animal models, particularly in tasks involving learning and memory. It has also been shown to improve attention and working memory in humans. 3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid has been found to increase the release of acetylcholine in the hippocampus, which is thought to underlie its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid is its specificity for the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in cognitive processes. However, one limitation of 3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid is its relatively low potency, which may limit its usefulness in certain experimental paradigms.

Future Directions

There are several future directions for research on 3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid. One area of interest is the development of more potent analogs of 3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid that could be used in experimental paradigms where higher doses are required. Another area of interest is the investigation of the long-term effects of 3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid on cognitive function and the underlying neural mechanisms. Finally, the potential therapeutic applications of 3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid for cognitive disorders such as Alzheimer's disease warrant further investigation.

Synthesis Methods

The synthesis of 3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid involves the reaction of 4-amino-2-ethylthieno[2,3-d]pyrimidine with 2-methylpropanoic acid under appropriate reaction conditions. The reaction yields 3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid as a white solid with a melting point of 155-157°C. The purity of the compound can be confirmed by HPLC and NMR spectroscopy.

Scientific Research Applications

3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. 3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid has also been shown to enhance the release of acetylcholine in the hippocampus, a brain region important for memory formation.

properties

IUPAC Name

3-[ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-3-15(6-8(2)12(16)17)10-9-4-5-18-11(9)14-7-13-10/h4-5,7-8H,3,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYGCEXHSAZKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(C)C(=O)O)C1=C2C=CSC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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